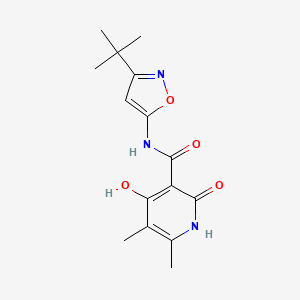
7-Phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C15H15N . It is a solid substance at room temperature . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines has been achieved through various methods. One such method involves the reduction or oxidation followed by cyclization . Another method involves a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . Other methods include SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with a phenyl group attached at the 7-position . The molecular weight of this compound is 209.29 .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . They participate in both electrophilic and nucleophilic substitution reactions . In addition, they have been involved in various multicomponent reactions for functionalization .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Multifunctional Emissive Material
7-Phenyl-1,2,3,4-tetrahydroquinoline derivatives are being studied for their application as multifunctional emissive materials. A novel compound based on this structure exhibited potential in optoelectronic devices due to its significant hole drift mobility and yellow-green emission color, indicating its suitability for display and lighting technologies (Malinauskas et al., 2009).
Synthesis and Chemical Transformations
The compound is central to various synthesis processes. For instance, a convenient procedure for synthesizing 3-aryl-1,2,3,4-tetrahydroquinolines directly through reductive ring closure of specific derivatives has been documented, emphasizing the chemical versatility and reactivity of this compound (Chen et al., 2006). Furthermore, the compound plays a crucial role in the ring-chain tautomerism observed in certain derivatives, impacting the synthesis and structural understanding of these molecules (Sinkkonen et al., 2003).
Hole Transporting Materials
This compound derivatives are identified as promising hole transporting materials (HTMs). Certain synthesized compounds containing this moiety showed high hole drift mobility, marking their potential use in electronic devices such as OLEDs and other semiconductor technologies (Getautis et al., 2006).
Bromination and Chemical Modification
The compound also serves as a precursor for bromination reactions, leading to the formation of various brominated derivatives. These reactions and the resulting products are crucial for further chemical modifications and applications in different chemical synthesis processes (Zemtsova et al., 2015).
Mécanisme D'action
Target of Action
Tetrahydroquinoline derivatives, a class to which 7-phenyl-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives can interact with biological targets in a variety of ways, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Tetrahydroquinoline derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 corresponds to "Causes serious eye irritation" . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Orientations Futures
The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, future research directions may include the development of new synthetic strategies for constructing the core scaffold and the exploration of new biological activities .
Propriétés
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOTBWGEXECMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

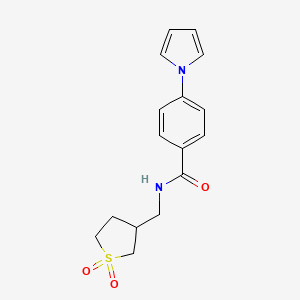
![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)
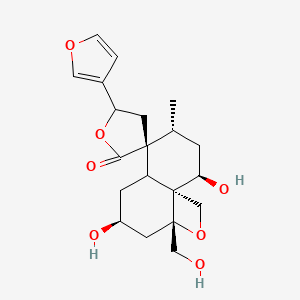

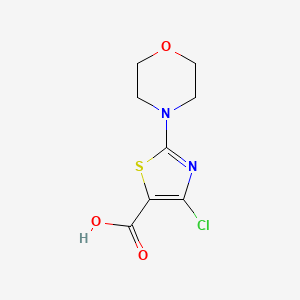
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)
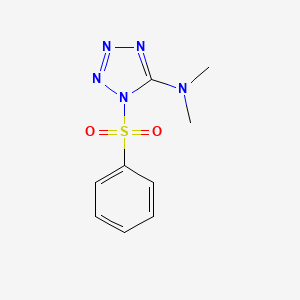




![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)
